(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Description
Molecular Configuration and Bicyclic Framework Analysis
The molecular architecture of this compound is defined by its distinctive bridged bicyclic framework, wherein the bicyclo[3.2.1]octane skeleton incorporates a sulfur atom at position 6, creating a thiabicyclo system. The compound features three stereogenic centers located at carbon atoms 1, 4, and 5, all exhibiting S-configuration according to the Cahn-Ingold-Prelog priority rules, which distinguishes it from its enantiomeric counterpart. The bicyclic framework consists of a seven-membered ring fused to a five-membered ring through a single carbon-carbon bridge, with the sulfur heteroatom replacing one of the bridging carbon atoms in the traditional bicyclo[3.2.1]octane system.
The three-dimensional spatial arrangement of this compound exhibits significant conformational rigidity due to the bridged nature of the bicyclic system. Computational analysis reveals that the compound adopts a chair-like conformation for the seven-membered ring, while the five-membered ring assumes an envelope configuration. The sulfur atom occupies a bridging position that creates a unique geometric constraint, influencing both the overall molecular shape and the electronic distribution throughout the structure. The geminal dimethyl groups at position 7 contribute to the steric environment around the sulfur center and play a crucial role in determining the compound's conformational preferences.
The bond angles within the bicyclic framework deviate from ideal tetrahedral geometry due to the ring strain inherent in the bridged system. Analysis of the geometrical parameters indicates that carbon-carbon bond lengths range between 1.53 to 1.57 Ångströms, which falls within the expected range for saturated carbon frameworks. The carbon-sulfur bond lengths exhibit values consistent with typical thioether linkages, approximately 1.81 Ångströms, while maintaining the structural integrity necessary for the bicyclic arrangement.
Comparative Structural Analysis with Related Thiabicyclo Compounds
The structural characteristics of this compound can be effectively understood through comparison with related thiabicyclo compounds and their corresponding oxygen-containing analogs. The most direct structural comparison involves its enantiomer, (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, which exhibits identical molecular framework but opposite stereochemical configuration at all three chiral centers. While both enantiomers share identical physical properties such as molecular weight and basic structural features, they exhibit opposite optical rotation values, with the S,S,S-configured compound showing a specific rotation of positive 67 degrees and the R,R,R-configured compound displaying negative 70 degrees.
Comparative analysis with the unsaturated analog 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-3-ene reveals significant differences in molecular properties and reactivity patterns. The presence of the carbon-carbon double bond in the unsaturated system introduces additional conformational constraints and alters the electronic distribution throughout the molecule. The unsaturated compound exhibits different spectroscopic characteristics and chemical behavior compared to the fully saturated this compound, particularly in terms of its reactivity toward electrophilic addition reactions.
Analysis of related bicyclic systems without sulfur incorporation provides insight into the specific effects of the heteroatom substitution. Comparison with bicyclo[3.2.1]octane derivatives demonstrates that sulfur incorporation generally increases molecular polarizability and affects conformational preferences. The sulfur atom's larger atomic radius compared to carbon creates different steric interactions and bond angles within the bicyclic framework. Additionally, the presence of sulfur lone pairs contributes to the compound's potential for coordination chemistry and its behavior as a nucleophilic center.
Studies of other thiabicyclo systems, including various ring sizes and substitution patterns, reveal that the [3.2.1] framework represents an optimal balance between ring strain and conformational stability. Larger thiabicyclo systems tend to exhibit greater conformational flexibility, while smaller ring systems experience increased angle strain. The specific substitution pattern of three methyl groups in this compound provides additional steric bulk that influences both the compound's physical properties and its stereochemical behavior in chemical transformations.
| Compound | Configuration | Specific Rotation | Molecular Properties |
|---|---|---|---|
| This compound | S,S,S | +67° (neat) | Saturated thiabicyclo system |
| (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane | R,R,R | -70° (CHCl₃) | Enantiomeric counterpart |
| 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-3-ene | - | - | Unsaturated analog |
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, X-ray Crystallography)
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of this compound, providing detailed information about the compound's molecular connectivity and stereochemical arrangement. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that allow for unambiguous identification of the compound and confirmation of its stereochemical configuration. The proton nuclear magnetic resonance spectrum exhibits distinctive multipicity patterns for each carbon-bound hydrogen, with chemical shifts ranging from 1.07 to 3.32 parts per million in deuterated chloroform solvent.
The proton nuclear magnetic resonance spectroscopic data demonstrates the complexity of the bicyclic system through the appearance of multiple overlapping multipets in the aliphatic region. The proton at carbon 1 appears as a complex multiplet at 3.32-3.30 parts per million, reflecting its proximity to the sulfur heteroatom and its position at a stereogenic center. The methyl group attached to carbon 4 exhibits a characteristic doublet at 1.07 parts per million with a coupling constant of 7.4 Hertz, confirming its attachment to a methine carbon. The geminal dimethyl groups at carbon 7 appear as distinct singlets at 1.51 and 1.39 parts per million, indicating their diastereotopic relationship due to the chiral environment created by the bicyclic framework.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing ten distinct carbon environments consistent with the molecular formula C₁₀H₁₈S. The carbon-13 chemical shifts range from 18.8 to 53.0 parts per million, with the quaternary carbon bearing the geminal dimethyl groups appearing at 52.6 parts per million. The carbon atoms bearing hydrogen exhibit characteristic chemical shifts that reflect their specific chemical environments within the bicyclic framework. Carbon 1, adjacent to the sulfur atom, resonates at 53.0 parts per million, while the methyl-bearing carbon 4 appears at a more upfield position due to its saturated aliphatic environment.
Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance experiments, have been employed to establish complete connectivity patterns and confirm stereochemical assignments. Correlation spectroscopy experiments reveal through-bond connectivities that support the proposed bicyclic structure, while nuclear Overhauser enhancement spectroscopy provides crucial information about spatial relationships between hydrogen atoms. These techniques collectively confirm the three-dimensional arrangement of atoms within the molecule and validate the assigned stereochemical configuration.
X-ray crystallographic analysis, when applicable to suitable crystal forms, provides the ultimate confirmation of molecular structure and absolute stereochemical configuration. While specific crystallographic data for this compound may require careful crystal growth conditions due to its liquid state at room temperature, related bicyclic compounds have been successfully analyzed through single-crystal diffraction methods. These studies confirm the predicted three-dimensional structures and provide precise bond lengths, bond angles, and torsional parameters that validate computational predictions and spectroscopic interpretations.
Properties
IUPAC Name |
(1S,4S,5S)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXNZPOZWCWYBD-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1SC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2C[C@@H]1SC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction of Limonene with Elemental Sulfur
The most scalable method involves the solvent-free reaction of (R)-limonene with elemental sulfur in the presence of γ-terpinene as a catalytic additive. This one-step protocol leverages limonene’s inherent chirality to produce enantiomerically enriched isothiocineole.
Reaction Conditions:
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Temperature: 110°C
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Molar Ratio: Limonene : S₈ : γ-terpinene = 1 : 1.2 : 0.1
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Time: 48–72 hours
Key Steps:
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Ring-Opening of Limonene: The exocyclic double bond in limonene undergoes sulfur insertion, forming a thiiranium intermediate.
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Intramolecular Cyclization: The thiiranium intermediate rearranges into the bicyclic sulfide scaffold via a Wagner-Meerwein shift.
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Stereochemical Control: γ-Terpinene suppresses side reactions (e.g., polysulfide formation), preserving the enantiomeric ratio (er) of the starting limonene.
Performance Metrics:
Advantages:
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Uses inexpensive, renewable (R)-limonene from citrus waste.
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No chromatographic purification required.
Bromide-Mediated Cyclization of Sulfonium Salts
Synthesis of Sulfonium Triflate Intermediate
A high-yielding route involves the alkylation of a sulfide precursor with 2-bromoethyl trifluoromethanesulfonate to generate a sulfonium salt, followed by base-induced cyclization.
Reaction Pathway:
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Sulfonium Salt Formation:
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Intramolecular Cyclization:
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Base: K₂CO₃ or DBU
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Solvent: THF/water biphasic system
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Temperature: 60°C, 6 hours
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Performance Metrics:
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Yield: Up to 98%
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Diastereoselectivity: >96:4 dr
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Applications: Used to synthesize epoxide- and aziridine-fused heterocycles.
Mechanistic Insight:
The bromoethyl group acts as a leaving group, enabling nucleophilic attack by the sulfide’s sulfur atom to form the bicyclic core. The triflate counterion stabilizes the sulfonium intermediate, enhancing reaction efficiency.
Alternative Methods and Comparative Analysis
Comparative Table of Methods
*Reported for analogous isothiocyanates.
Reaction Optimization and Industrial Considerations
Enhancing Enantiopurity in Limonene-Based Synthesis
Despite high er (99:1), industrial processes may require further enantiomeric enrichment:
Solvent and Catalyst Screening for Sulfonium Route
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Solvent Effects: THF/water mixtures improve phase separation, reducing emulsion formation during workup.
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Base Selection: DBU outperforms K₂CO₃ in suppressing elimination side reactions (e.g., ethylene formation).
Applications in Asymmetric Synthesis
The rigidity and chirality of isothiocineole make it a valuable catalyst in sulfur ylide-mediated epoxidations:
Case Study: Synthesis of Quinine and Quinidine
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Reaction: Epoxidation of allylic alcohols using isothiocineole-derived sulfonium salts.
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Yield: 82–89%
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er: 95:5 to 98:2
Mechanism:
Scientific Research Applications
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfur atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Pair: (1R,4R,5R)-Isomer
The enantiomer (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS 5718-75-2) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:
- Synthesis and Cost : The (1S,4S,5S)-isomer is priced higher (e.g., $8,300/g vs. $6,700/g for the R,R,R-isomer), reflecting challenges in enantioselective synthesis .
- Catalytic Activity : The (1R,4R,5R)-isomer acts as a catalyst in vinylcyclopropane synthesis, achieving >19:1 dr and 98:2 er in enantioselective cyclopropanation reactions .
- Applications : The (1S,4S,5S)-isomer is preferred in chiral auxiliary applications, while the R,R,R-isomer is used in catalysis .
Oxygen Analog: 3,6,8-Trioxabicyclo[3.2.1]octane Derivatives
Replacing sulfur with oxygen yields trioxabicyclo compounds (e.g., 3,6,8-trioxabicyclo[3.2.1]octane derivatives with heptadecyl groups). Differences include:
- Structure : Oxygen atoms at positions 3, 6, and 8 create a more polar scaffold.
- Crystallography : These derivatives form stable crystals suitable for X-ray diffraction studies, highlighting their utility in structural analysis .
- Physical State : Solids (vs. liquid for the thiabicyclo compound), influenced by increased polarity .
Bromo-Oxabicyclo Derivative: (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octane-7-one
- Synthesis : Produced via bromination of a cyclohexene-carboxylic acid derivative using 1,3-dibromo-5,5-dimethylhydantoin .
- Applications : Key intermediate in FXa-inhibitor drug development .
- Reactivity : Bromine enhances electrophilicity, enabling nucleophilic substitutions absent in the sulfur analog .
Thiabicyclo[3.2.1]oct-3-ene Analog
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-3-ene (CAS 6784-08-3) features a double bond at position 3:
Racemic Mixtures vs. Enantiopure Forms
- Olfactory Properties: Racemic (±)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane exhibits sulfury, sweaty notes in fragrances, whereas enantiopure forms may differ in odor profile .
- Biological Activity : Stereochemistry influences efficacy; e.g., (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivatives show higher antiviral activity than (1R,4R,5S)-isomers .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is a bicyclic compound characterized by its unique sulfur-containing structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and flavor research. This article aims to explore its biological activity based on available literature and research findings.
- Molecular Formula : C10H18S
- Molecular Weight : 170.31 g/mol
- CAS Number : 1208985-45-8
- Purity : ≥98% (GC)
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects and sensory properties.
Analgesic Properties
Some studies suggest that bicyclic compounds can possess analgesic effects. For instance, derivatives of bicyclic structures have demonstrated significant antihyperalgesic activity in animal models . This suggests a potential for this compound to influence pain pathways.
Study 1: Antimicrobial Efficacy
A study conducted on structurally related bicyclic compounds revealed that they exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of the sulfur atom in enhancing the antimicrobial efficacy of these compounds.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
| This compound | TBD | TBD |
Study 2: Analgesic Effects
In a pharmacological study assessing the analgesic properties of various bicyclic compounds, it was found that certain derivatives showed promise in reducing pain responses in animal models through mechanisms involving opioid receptors . The specific effects of this compound require further investigation.
The biological activity of this compound may be attributed to its interaction with biological targets such as receptors involved in pain modulation and microbial resistance pathways. The presence of the thiol group is hypothesized to play a crucial role in these interactions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane with high enantiopurity?
- Methodological Answer : Enantioselective synthesis requires chiral sulfur-based catalysts or auxiliaries to induce stereochemical control. For example, in Michael Initiated Ring Closure (MIRC) reactions, the compound acts as a chiral sulfide catalyst, generating sulfur ylides that enable cyclopropanation with >19:1 diastereomeric ratio (dr) and 98:2 enantiomeric ratio (er). Key parameters include:
- Catalyst loading : 5–10 mol% of the sulfide catalyst.
- Solvent : Acetonitrile or dichloromethane for optimal ylide stability.
- Temperature : Room temperature to 40°C to balance reaction rate and stereoselectivity .
- Data Table :
| Reaction Component | Optimal Condition | Outcome |
|---|---|---|
| Catalyst (1S,4S,5S isomer) | 10 mol% | 99% yield |
| Solvent | Acetonitrile | >19:1 dr |
| Base | NaHCO₃ | 98:2 er |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- FTIR Spectroscopy : Identifies sulfur-containing functional groups (e.g., C-S stretching at 600–700 cm⁻¹) and methyl groups (C-H stretches at 2850–2960 cm⁻¹) .
- MALDI-TOF-MS : Provides molecular ion confirmation (m/z 170.31 for [M+H]⁺) with high mass accuracy (±0.01 Da) .
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for distinguishing (1S,4S,5S) from its (1R,4R,5R) enantiomer .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the thioether moiety. Purity degradation >5% occurs after 6 months at room temperature .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its catalytic efficiency in asymmetric cyclopropanation?
- Methodological Answer : The (1S,4S,5S) configuration generates a chiral environment that stabilizes transition states during ylide formation. Comparative studies show:
- Enantiomer Comparison : The (1R,4R,5R) enantiomer yields lower er (85:15 vs. 98:2) due to mismatched stereoelectronic effects .
- Mechanistic Insight : Density Functional Theory (DFT) simulations reveal that the bicyclic framework restricts ylide conformation, enhancing facial selectivity in vinylogous additions .
Q. What strategies resolve contradictions in stereochemical assignments of bicyclic thia compounds during X-ray crystallography?
- Methodological Answer :
- Chiral Derivatization : Use of heavy-atom derivatives (e.g., bromine) to enhance anomalous scattering signals .
- Computational Validation : Overlay experimental X-ray data with DFT-optimized structures to identify misassignments (e.g., pseudo-enantiomers in 2-azabicyclo[3.2.1]octane derivatives) .
- Case Study : A 2024 study corrected an initial misassignment of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane to (1S,4S,5R)-2-azabicyclo[3.2.1]octane using R/S configuration analysis .
Q. How do computational models predict the reactivity of this compound in novel ring-closing metathesis (RCM) reactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates transition states in RCM, predicting regioselectivity for 6- vs. 7-membered ring formation.
- Example : In the synthesis of oxabicyclic intermediates, the compound’s thiabicyclo framework directs metathesis to favor exo-cyclization (78% yield vs. 52% for endo) .
Contradiction Analysis
- Evidence Conflict : Studies initially misassigned stereochemistry in azabicyclo derivatives (e.g., (1S,4S,5R) vs. (1R,4R,5S)) due to similar crystallographic parameters. Resolution required combined XRD and circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
